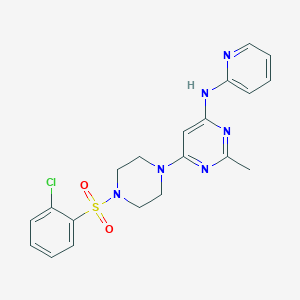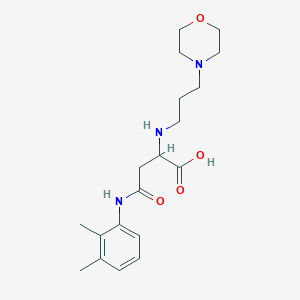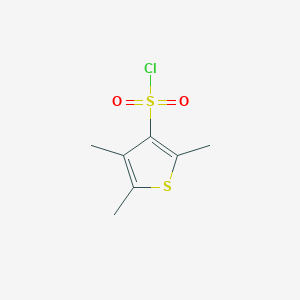
Trimethylthiophene-3-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethylthiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C₇H₉ClO₂S₂ and a molecular weight of 224.73 g/mol . It is known for its unique chemical structure, which includes a thiophene ring substituted with three methyl groups and a sulfonyl chloride group at the 3-position . This compound has gained significant attention in various fields of research due to its potential biological activity and applications in organic synthesis.
作用機序
Target of Action
Trimethylthiophene-3-sulfonyl chloride is a complex chemical compound with a molecular weight of 224.73 The primary targets of this compound are currently unknown
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical entities. For instance, it is known to be stored at a temperature of 4 degrees Celsius . .
準備方法
Synthetic Routes and Reaction Conditions
Trimethylthiophene-3-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the sulfonylation of trimethylthiophene with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group . The reaction can be represented as follows:
Trimethylthiophene+Chlorosulfonic acid→Trimethylthiophene-3-sulfonyl chloride+Hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonylation reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
化学反応の分析
Types of Reactions
Trimethylthiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group readily undergoes substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile used.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents employed.
科学的研究の応用
Trimethylthiophene-3-sulfonyl chloride finds applications in various fields of scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of sulfonamide and sulfonate derivatives.
Pharmaceuticals: The compound is investigated for its potential biological activity and as a building block in the synthesis of pharmaceutical intermediates.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity and stability.
類似化合物との比較
Similar Compounds
- 2,4,5-Trimethylthiophene-3-sulfonyl chloride
- Thiophene-2-sulfonyl chloride
- Thiophene-3-sulfonyl chloride
Uniqueness
Trimethylthiophene-3-sulfonyl chloride is unique due to the presence of three methyl groups on the thiophene ring, which can influence its reactivity and the properties of the resulting derivatives. This structural feature distinguishes it from other sulfonyl chlorides and contributes to its specific applications in organic synthesis and materials science .
特性
IUPAC Name |
2,4,5-trimethylthiophene-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO2S2/c1-4-5(2)11-6(3)7(4)12(8,9)10/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUIDLJGXGIFEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1S(=O)(=O)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2875535.png)
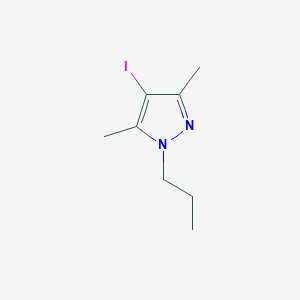
![[1-(Triazol-1-yl)cyclopropyl]methanamine](/img/structure/B2875538.png)
![4-benzyl-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2875539.png)
![N-(2,5-dimethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2875542.png)
![methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B2875543.png)

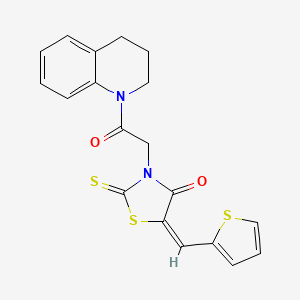
![Ethyl 2-[(3,4-dimethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2875550.png)
![7-(2,3-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2875551.png)
![6-(4-Fluorophenyl)-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2875552.png)
